

An In-depth Technical Guide to **m-PEG5-Tos**: Chemical Properties and Stability

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Compound of Interest

Compound Name: ***m-PEG5-Tos***

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of methoxy-poly(ethylene glycol)5-tosylate (**m-PEG5-Tos**). This heterobifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This document outlines its key characteristics, stability considerations, and provides a generalized protocol for its application in nucleophilic substitution reactions.

Core Chemical Properties

m-PEG5-Tos is a polyethylene glycol derivative featuring a methoxy group at one terminus and a tosylate group at the other.^[1] The PEG spacer enhances the aqueous solubility of molecules it is conjugated to, a critical attribute for many biological applications.^{[1][2]} The tosylate group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with amines, thiols, and alcohols.^{[3][4]}

The key chemical and physical properties of **m-PEG5-Tos** are summarized in the table below.

Property	Value	References
Synonyms	m-PEG5-OTs, M-PEG5-tos	[5]
CAS Number	62921-76-0	[2] [5]
Molecular Formula	C16H26O7S	[1] [2]
Molecular Weight	362.44 g/mol	[1] [5]
Appearance	Solid powder	[1]
Purity	Typically >95-98%	[1] [2]
Solubility	Soluble in DMSO. The hydrophilic PEG spacer increases solubility in aqueous media.	[1]
IUPAC Name	2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate	[1]

Stability and Storage

Proper handling and storage of **m-PEG5-Tos** are crucial to maintain its integrity and reactivity. While specific quantitative stability data for **m-PEG5-Tos** is not readily available in the public domain, general principles regarding the stability of PEG compounds and tosylates can be applied.[\[5\]](#)

Condition	Recommendation/Information	General References
Storage (Short-term)	0 - 4 °C for days to weeks in a dry, dark environment.	[1]
Storage (Long-term)	-20°C for months to years.	[1] [2]
Shipping	Typically shipped at ambient temperature as a non-hazardous chemical.	[1] [2]
Hydrolytic Stability	The tosylate group is susceptible to hydrolysis, particularly under alkaline conditions. While specific kinetic data for m-PEG5-Tos is unavailable, studies on other tosylates show that the rate of hydrolysis increases with pH. [6] The ether linkages of the PEG backbone are generally stable to hydrolysis but can be cleaved under harsh acidic conditions. [7]	[6] [7]
Thermal Stability	PEG compounds can undergo thermal degradation, especially in the presence of oxygen. Degradation can occur at temperatures as low as 70-80°C.	[8]
Reactivity	The tosyl group is highly reactive with nucleophiles such as amines and thiols. [3] [4]	[3] [4]

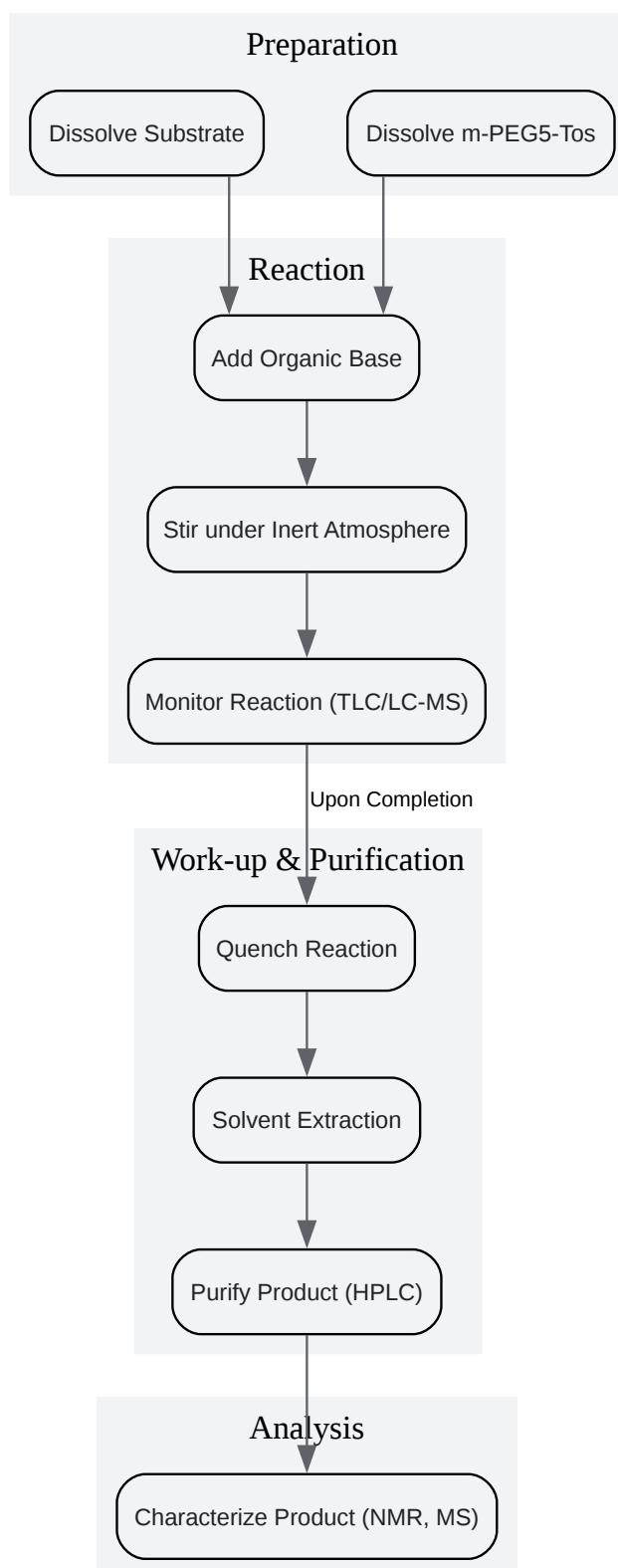
Experimental Protocols

The primary application of **m-PEG5-Tos** is in the PEGylation of molecules via nucleophilic substitution. The following is a generalized protocol for the reaction of **m-PEG5-Tos** with a primary amine-containing substrate.

Materials

- **m-PEG5-Tos**
- Amine-containing substrate
- Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)
- Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Reaction vessel
- Stirring apparatus
- Inert atmosphere (e.g., Nitrogen or Argon)
- Purification system (e.g., HPLC, flash chromatography)

Experimental Workflow

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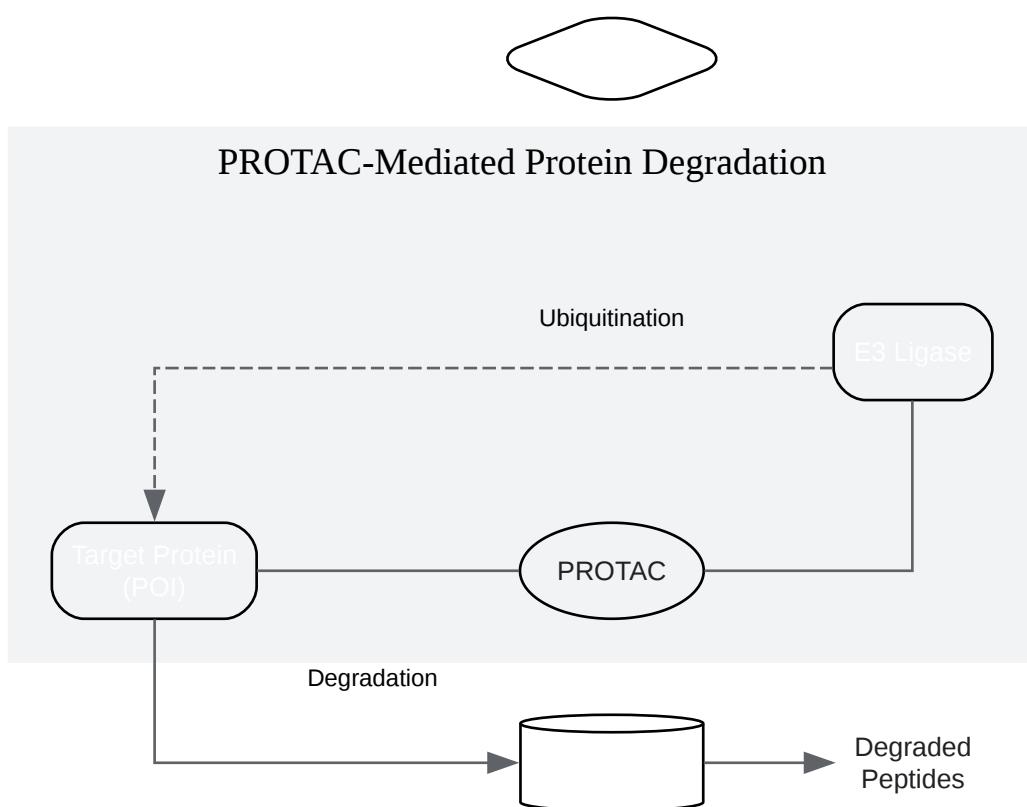
Caption: General workflow for a PEGylation reaction using **m-PEG5-Tos**.

Procedure

- Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing substrate in the chosen anhydrous solvent. In a separate container, dissolve **m-PEG5-Tos** (typically 1.1-1.5 molar equivalents) in the same solvent.
- Reaction Initiation: To the solution of the substrate, add the organic base (typically 2-3 molar equivalents). Stir for a few minutes before adding the **m-PEG5-Tos** solution dropwise.
- Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate.
- Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.
- Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water or a suitable buffer. The product can then be extracted using an appropriate organic solvent.
- Purification: The crude product is purified to remove unreacted starting materials and byproducts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for the purification of PEGylated molecules.^[9] Size-exclusion chromatography (SEC) can also be employed.

Application in PROTAC Synthesis

A significant application of **m-PEG5-Tos** is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^[10] The PEG linker in a PROTAC plays a crucial role in determining the molecule's solubility, cell permeability, and the optimal distance and orientation between the target protein and the E3 ligase.



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Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

Conclusion

m-PEG5-Tos is a versatile and valuable reagent for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the reactivity of the tosylate group and the beneficial properties of the PEG spacer, makes it an excellent choice for the synthesis of PEGylated molecules and complex therapeutic agents like PROTACs. While specific quantitative stability data is limited, understanding the general stability of PEG and tosylates, along with proper storage and handling, will ensure its effective use in the laboratory.

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